3-Piperidinemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

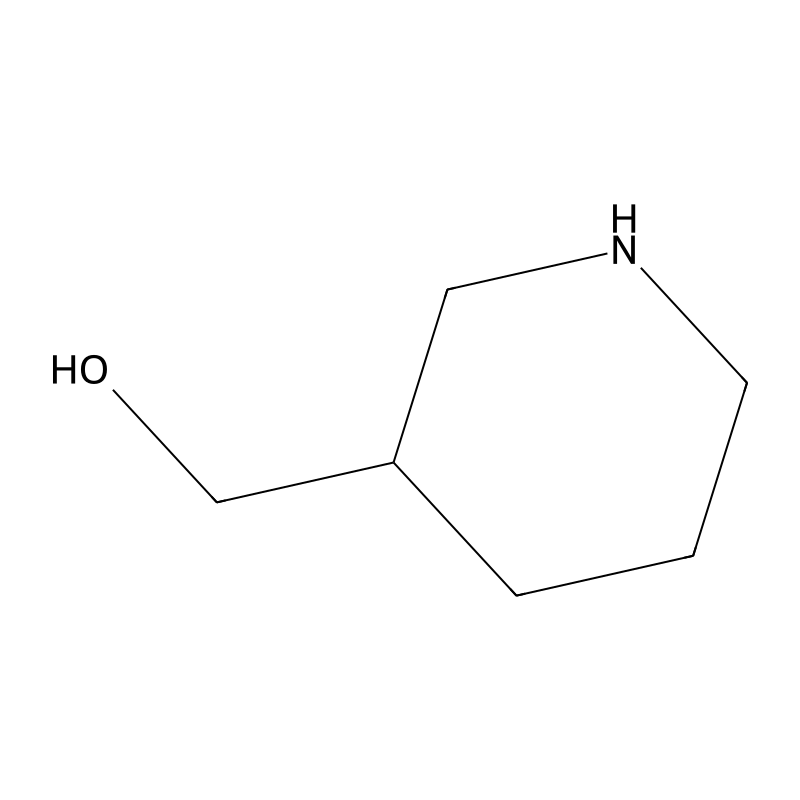

3-Piperidinemethanol is an organic compound with the molecular formula CHNO. It features a piperidine ring with a hydroxymethyl group attached at the third position. This compound is characterized by its colorless to pale yellow liquid form and has a boiling point of approximately 106-107 °C and a melting point of 61 °C . Its density is about 1.0263 g/cm³ at 20 °C . The presence of both nitrogen and hydroxyl functional groups makes it a versatile compound in various

Precursor for Drug Discovery and Development:

- 3-PM can be chemically modified to create analogs of established drugs, aiding in the discovery of new drug candidates with improved potency, selectivity, or pharmacokinetic properties. [Source: A review on piperidine derivatives as potential anticonvulsant agents: Design, synthesis and biological evaluation, European Journal of Medicinal Chemistry, ]

Synthesis of Bioactive Molecules:

- Researchers utilize 3-PM as a starting material for the synthesis of various bioactive molecules with potential applications in different therapeutic areas, including:

- Antimicrobial agents: Studies explore the potential of 3-PM derivatives as antimicrobial agents against various bacterial and fungal strains. [Source: Synthesis and antimicrobial activity of some novel 3-piperidinyl-N-substituted amides and their Mannich bases, European Journal of Medicinal Chemistry, ]

- Anticancer agents: Research investigates the development of 3-PM-based anticancer agents targeting specific cancer cell lines. [Source: Design, synthesis, and in vitro antitumor activity of novel 1,3-dipolar adducts derived from 3-piperidinol and maleimides, European Journal of Medicinal Chemistry, ]

Exploration of Chemical Properties and Reactivity:

- Scientific studies sometimes use 3-PM to explore fundamental chemical properties and reactivities relevant to organic chemistry and materials science. This includes investigating its:

- Reactivity in different reaction conditions: Researchers may study how 3-PM reacts under various temperatures, pressures, and in the presence of different catalysts to understand its behavior and potential applications in broader contexts.

- Contribution to the development of new synthetic methods: Exploring the reactivity of 3-PM can lead to the development of novel synthetic methods applicable to the synthesis of other complex molecules.

- Formation of Enamines: Similar to piperidine, it can react with carbonyl compounds to form enamines, which are useful intermediates in organic synthesis.

- N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation reactions, allowing for the introduction of various alkyl groups.

- Dehydration Reactions: Under acidic conditions, 3-piperidinemethanol can lose water to form an imine or other nitrogen-containing heterocycles .

3-Piperidinemethanol can be synthesized through several methods:

- Hydroxymethylation of Piperidine: This method involves the reaction of piperidine with formaldehyde under acidic or basic conditions, leading to the formation of 3-piperidinemethanol.

- Reduction of Ketones: Another approach includes the reduction of corresponding ketones using reducing agents like lithium aluminum hydride, which can yield 3-piperidinemethanol as a product .

The applications of 3-piperidinemethanol span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

- Chemical Industry: Used as a solvent and reagent in organic synthesis.

- Carbon Dioxide Absorption: Studies have shown its effectiveness in enhancing the absorption of carbon dioxide when blended with other amines, making it relevant in environmental science .

Several compounds share structural similarities with 3-piperidinemethanol. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen | Basic amine; widely used as a solvent and base |

| N-Methylpiperidine | Methyl group at nitrogen | More lipophilic; used in drug formulation |

| 4-Piperidinemethanol | Hydroxymethyl group at the fourth position | Different biological activity profile |

| 2-Piperidinemethanol | Hydroxymethyl group at the second position | Less studied; potential for different reactivity |

3-Piperidinemethanol stands out due to its specific positioning of the hydroxymethyl group, which influences its reactivity and biological interactions compared to its analogs.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive